molecular formula C8H9N5O3 B14866077 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione

5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14866077
M. Wt: 223.19 g/mol
InChI Key: PYWWCYGSQZBXIF-UHFFFAOYSA-N
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Description

5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both oxadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the formation of the oxadiazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aminomethyl-substituted precursor with a nitrile can lead to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and the development of catalytic processes to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are still under investigation, but they likely involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature oxadiazole and pyrimidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H9N5O3/c1-13-3-4(6(14)11-8(13)15)7-10-5(2-9)12-16-7/h3H,2,9H2,1H3,(H,11,14,15)

InChI Key

PYWWCYGSQZBXIF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2=NC(=NO2)CN

Origin of Product

United States

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